N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a 4-chloroindole moiety linked via an ethyl chain to a piperidinecarboxamide scaffold substituted with a pyrimidinyl group. This compound shares structural motifs common in bioactive molecules targeting neurological or oncological pathways, such as kinase inhibition or receptor modulation .
Properties
Molecular Formula |
C20H22ClN5O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22ClN5O/c21-17-5-1-6-18-16(17)7-12-25(18)13-10-22-19(27)15-4-2-11-26(14-15)20-23-8-3-9-24-20/h1,3,5-9,12,15H,2,4,10-11,13-14H2,(H,22,27) |
InChI Key |
AKFRBGPDACYYJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
For the N-alkylation step, the indole derivative is reacted with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate . The final step involves coupling the indole derivative with a pyrimidine and piperidine moiety using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave irradiation can significantly reduce reaction times and improve regioselectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can form hydrogen bonds with enzyme active sites, inhibiting their activity. The pyrimidine and piperidine moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred from structural analogy to and .
†Calculated based on isotopic mass adjustments.
Key Findings:
Halogen Substitution :
- The 4-chloroindole in the target compound vs. 6-fluoroindole () highlights divergent electronic and steric effects. Chlorine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in target binding compared to fluorine .
- In , chlorine on the pyrimidine ring (vs. indole) could influence base-pairing or enzymatic active-site interactions.
Indole Position :
- The target compound’s indole substitution at position 1 (N-linked) contrasts with ’s indole at position 3. Position 1 may confer greater metabolic stability due to reduced susceptibility to oxidative degradation .
Scaffold Variations :
- Adatanserin () replaces piperidine with a piperazine ring, increasing basicity and hydrogen-bonding capacity, which may improve solubility and blood-brain barrier penetration .
- AZD5363 () incorporates a pyrrolopyrimidine core, a hallmark of kinase inhibitors, suggesting divergent therapeutic applications compared to the target compound .
Pharmacokinetic Considerations :
- Fluorine in ’s analog may reduce metabolic clearance via cytochrome P450 inhibition, whereas chlorine in the target compound could prolong half-life through enhanced lipophilicity .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety, a piperidine ring, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 318.81 g/mol. The structural components contribute to its biological interactions and pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The piperidine moiety is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : The presence of the indole ring enhances the compound's interaction with bacterial targets, potentially inhibiting growth in various strains.
- Anticancer Properties : Similar compounds have shown efficacy against cancer cell lines, suggesting that this compound may also possess anticancer activity through apoptosis induction or cell cycle arrest.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Compound | Biological Activity | IC50 (µM) | References |
|---|---|---|---|
| This compound | Anticancer | 5.00 | |
| Similar Indole Derivative | AChE Inhibition | 0.63 | |
| Piperidine-based Compound | Antimicrobial (E. coli) | 10.0 |
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various indole derivatives highlighted that compounds with similar structures to this compound showed preferential inhibition of cancer cell lines such as A549 (lung cancer) compared to normal fibroblasts, indicating selective cytotoxicity .
- Enzyme Inhibition Studies : Research on piperidine derivatives revealed strong inhibition against AChE, with some compounds achieving IC50 values as low as 0.63 µM, suggesting potential for treating cognitive disorders .
- Antimicrobial Efficacy : Compounds structurally related to this indole derivative exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
